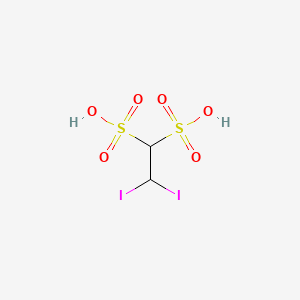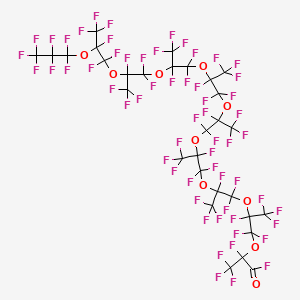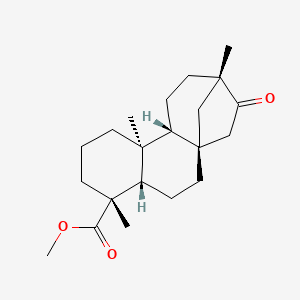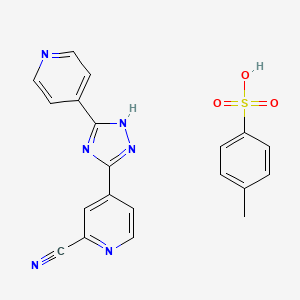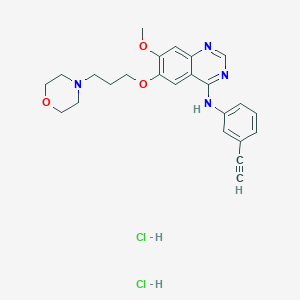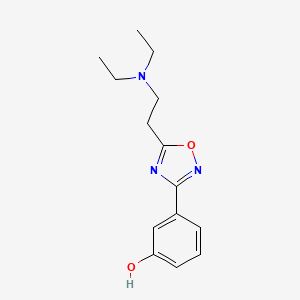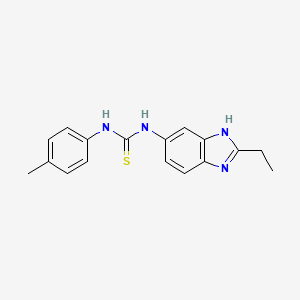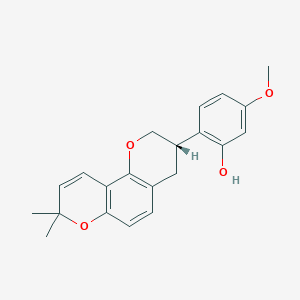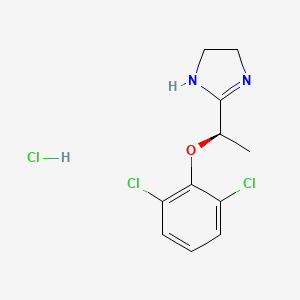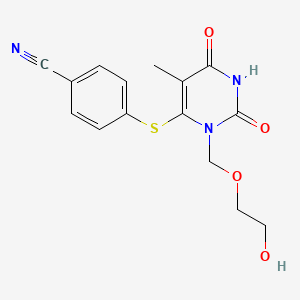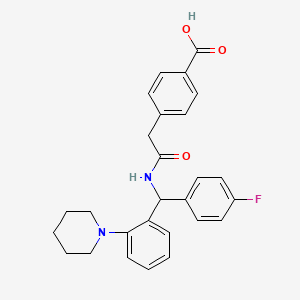
4-anilinobenzenediazonium;formaldehyde;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilinobenzenediazonium;formaldehyde;sulfuric acid is a complex organic compound with the molecular formula C₁₃H₁₄N₃O₅S. It is known for its unique structure, which includes a diazonium group, an aniline moiety, and a formaldehyde component, all stabilized by sulfuric acid. This compound is used in various chemical reactions and has significant applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilinobenzenediazonium;formaldehyde;sulfuric acid typically involves the diazotization of aniline followed by the reaction with formaldehyde and sulfuric acid. The process can be summarized as follows:
Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Reaction with Formaldehyde: The diazonium salt is then reacted with formaldehyde under acidic conditions.
Stabilization with Sulfuric Acid: Sulfuric acid is added to stabilize the resulting compound, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
4-anilinobenzenediazonium;formaldehyde;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, amines, and various oxidized derivatives. The specific products depend on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-anilinobenzenediazonium;formaldehyde;sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-anilinobenzenediazonium;formaldehyde;sulfuric acid involves the interaction of its diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in biochemical assays and molecular biology .
Comparación Con Compuestos Similares
Similar Compounds
- 4-nitrobenzenediazonium;formaldehyde;sulfuric acid
- 4-chlorobenzenediazonium;formaldehyde;sulfuric acid
- 4-methylbenzenediazonium;formaldehyde;sulfuric acid
Uniqueness
4-anilinobenzenediazonium;formaldehyde;sulfuric acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the aniline moiety differentiates it from other diazonium compounds, providing unique properties and applications .
Propiedades
Número CAS |
9070-36-4 |
|---|---|
Fórmula molecular |
C13H14N3O5S+ |
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
4-anilinobenzenediazonium;formaldehyde;sulfuric acid |
InChI |
InChI=1S/C12H10N3.CH2O.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-2;1-5(2,3)4/h1-9,14H;1H2;(H2,1,2,3,4)/q+1;; |
Clave InChI |
JODZTDZTLZXXGK-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



